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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B12376776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-LNA-G phosphoramidite, a

key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides.

This document details its chemical properties, synthesis, and the incorporation of LNA-G into

oligonucleotides for various research and therapeutic applications. Experimental protocols and

quantitative data are presented to assist researchers in the practical application of this

technology.

Introduction to DMT-LNA-G Phosphoramidite
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contain a methylene bridge

connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification

"locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA.

This pre-organization of the sugar moiety enhances the binding affinity of LNA-containing

oligonucleotides to their complementary DNA or RNA targets, increases their thermal stability,

and confers resistance to nuclease degradation.

DMT-LNA-G phosphoramidite is the monomeric building block used in automated solid-phase

oligonucleotide synthesis to introduce LNA guanosine residues into a growing oligonucleotide

chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed

at each synthesis cycle to allow for chain elongation. The 3'-position is modified with a
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phosphoramidite moiety, which reacts with the free 5'-hydroxyl of the growing oligonucleotide

chain. The exocyclic amine of the guanine base is also protected to prevent side reactions

during synthesis.

Chemical Structure and Properties
The chemical structure of DMT-LNA-G phosphoramidite with a dimethylformamidine (dmf)

protecting group on the guanine base is shown below:

Systematic Name: (1R,3R,4R,7S)-7-(2-(N,N-dimethylformamidine)guanin-9-yl)-1-((4,4'-

dimethoxytriphenylmethoxy)methyl)-3-( (2-cyanoethyl)(diisopropylamino))phosphanyloxy-

2,5-dioxabicyclo[2.2.1]heptane

Molecular Formula (dmf-protected): C44H53N8O8P

Molecular Weight (dmf-protected): 852.92 g/mol

CAS Numbers
There are two commonly encountered CAS numbers for DMT-LNA-G phosphoramidite, which

typically differ based on the protecting group used for the exocyclic amine of the guanine base:

Protecting Group CAS Number

Dimethylformamidine (dmf) 709541-79-2

Isobutyryl (ibu) or unspecified 207131-17-7

The choice of protecting group can influence the deprotection conditions required after

oligonucleotide synthesis. The dmf group is generally more labile and can be removed under

milder basic conditions compared to the ibu group.

Quantitative Data
The incorporation of LNA-G into oligonucleotides significantly impacts their physicochemical

properties. The following table summarizes key quantitative data associated with LNA-G

modification.
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Parameter Value Notes

Melting Temperature (Tm)

Increase per LNA-G

Modification

1.5 - 4.0 °C[1]

The exact increase depends

on the sequence context and

the number of LNA

modifications.[1]

Typical Coupling Efficiency >99%

Similar to standard DNA

phosphoramidites, though

longer coupling times are often

required.

Nuclease Resistance Significantly increased

The locked ribose

conformation sterically hinders

nuclease access.

Experimental Protocols
Synthesis of DMT-LNA-G Phosphoramidite
The synthesis of DMT-LNA-G phosphoramidite is a multi-step process that starts from a

suitably protected guanosine derivative. While detailed proprietary synthesis protocols are

often not publicly available, the general synthetic route involves the following key steps:

Synthesis of the LNA-Guanosine Core: This involves the formation of the bicyclic LNA sugar

moiety and its glycosylation with a protected guanine base.

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the LNA-guanosine is

protected with a dimethoxytrityl (DMT) group.

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-

hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved

by reacting the 3'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the

presence of a non-nucleophilic base.

A generalized workflow for the phosphitylation step is as follows:
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The 5'-O-DMT-LNA-G (with a protected guanine base) is dissolved in an anhydrous aprotic

solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or

nitrogen).

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the

solution.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the reaction

mixture at a controlled temperature (e.g., 0 °C to room temperature).

The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until

completion.

The reaction mixture is then quenched and worked up to isolate the crude product.

The crude DMT-LNA-G phosphoramidite is purified by silica gel chromatography to yield

the final high-purity product.

Solid-Phase Synthesis of LNA-G Modified
Oligonucleotides
The incorporation of DMT-LNA-G phosphoramidite into an oligonucleotide sequence is

performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

However, due to the increased steric bulk of the LNA monomer, some modifications to the

standard synthesis cycle are recommended.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
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Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.
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Detailed Protocol Steps:

Deblocking: The DMT group from the 5'-end of the growing oligonucleotide chain attached to

the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in

dichloromethane). This exposes a free 5'-hydroxyl group.

Coupling: The DMT-LNA-G phosphoramidite, dissolved in anhydrous acetonitrile, is

activated with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and delivered

to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl

group of the growing chain. A longer coupling time (e.g., 3-10 minutes) is generally

recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to

ensure high coupling efficiency.[2]

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the

formation of deletion mutants in subsequent cycles. This is typically done using a mixture of

acetic anhydride and 1-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using an oxidizing agent, typically an iodine solution. A longer

oxidation time (e.g., 45 seconds or more) may be required for LNA-containing

oligonucleotides.[2]

These four steps are repeated for each monomer to be added to the sequence.

Cleavage, Deprotection, and Purification
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all

protecting groups (from the phosphate backbone, the nucleobases, and the 2'-hydroxyls if

applicable) are removed. The choice of deprotection reagents and conditions depends on the

protecting groups used. For dmf-protected guanine, milder conditions such as ammonium

hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) can be used.

The crude oligonucleotide is then purified to remove truncated sequences and other impurities.

High-performance liquid chromatography (HPLC) is the most common method for purifying

LNA-modified oligonucleotides. Both ion-exchange (AEX) and reversed-phase (RP) HPLC can

be used.[3]
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HPLC Purification Protocol (General):

Column: A suitable HPLC column is chosen based on the properties of the oligonucleotide.

For RP-HPLC, a C18 column is commonly used.[4] For AEX-HPLC, a column with a

positively charged stationary phase is used.[3]

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is

used for elution. For RP-HPLC, an ion-pairing reagent (e.g., triethylammonium acetate) is

added to the mobile phase to improve the retention and separation of the negatively charged

oligonucleotides.[4]

Detection: The eluting oligonucleotide is detected by UV absorbance at 260 nm.

Fraction Collection and Desalting: The fractions containing the pure oligonucleotide are

collected, pooled, and then desalted to remove the HPLC buffer salts.

The purity and identity of the final LNA-modified oligonucleotide are confirmed by analytical

HPLC and mass spectrometry.

Applications in Drug Development and Research
LNA-modified oligonucleotides, including those containing LNA-G, have emerged as powerful

tools in drug development and biomedical research, primarily as antisense oligonucleotides

(ASOs). The high binding affinity and nuclease resistance of LNA ASOs allow for potent and

specific silencing of target gene expression.

Targeting Oncogenic Signaling Pathways
LNA ASOs have been successfully employed to target key oncogenes that are difficult to inhibit

with small molecules. Two prominent examples are the KRAS and STAT3 signaling pathways,

which are frequently dysregulated in cancer.

KRAS Signaling Pathway and LNA ASO Intervention
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Caption: LNA ASO targeting KRAS mRNA, leading to its degradation and inhibition of

downstream signaling.
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In this mechanism, an LNA ASO designed to be complementary to the KRAS mRNA binds to it,

forming a DNA/RNA heteroduplex. This duplex is a substrate for RNase H, an intracellular

enzyme that cleaves the RNA strand of such hybrids. The degradation of the KRAS mRNA

prevents the synthesis of the KRAS protein, thereby inhibiting the downstream signaling

cascade that promotes cell proliferation and survival.[5]

STAT3 Signaling Pathway and LNA ASO Intervention
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Caption: LNA ASO targeting STAT3 mRNA, preventing STAT3 protein synthesis and inhibiting

its downstream effects.

Similarly, LNA ASOs can be designed to target the mRNA of STAT3, a transcription factor that

is constitutively activated in many cancers and promotes the expression of genes involved in

cell proliferation and survival.[6][7][8][9] By mediating the degradation of STAT3 mRNA, these

ASOs can effectively block the STAT3 signaling pathway.

Conclusion
DMT-LNA-G phosphoramidite is an essential reagent for the synthesis of LNA-modified

oligonucleotides with enhanced properties for research and therapeutic applications. The ability

to incorporate LNA-G residues allows for the fine-tuning of oligonucleotide characteristics, such

as binding affinity and nuclease resistance, which are critical for the development of potent and

specific antisense therapies. The experimental protocols and quantitative data provided in this

guide serve as a valuable resource for researchers working in the field of oligonucleotide

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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